molecular formula C15H12 B041351 5H-Dibenzo[a,d]cycloheptene CAS No. 256-81-5

5H-Dibenzo[a,d]cycloheptene

Cat. No. B041351
Key on ui cas rn: 256-81-5
M. Wt: 192.25 g/mol
InChI Key: QPJORFLSOJAUNL-UHFFFAOYSA-N
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Patent
US04048223

Procedure details

A solution of 23.06 g. (0.0834 mole) of 5-(3-dimethylaminopropylidene)-5H-dibenzo[a,d]cycloheptene in 61 ml. of benzene is added dropwise to a stirred solution of 9.80 g. (0.0917 mole) of cyanogen bromide in 38 ml. of benzene. Some heat is evolved. The mixture is stirred for 3 hours at room temperature, and filtered to remove any precipitate which forms. The filtrate, together with a benzene wash of the precipitate, is evaporated to dryness on a steam-bath under reduced pressure to remove excess cyanogen bromide and solvent. The residual crude cyanamide is dissolved in benzene, and the solution is washed with dilute hydrochloric acid to remove any unchanged amine, then with water. The benzene solution is then evaporated under reduced pressure leaving 5-[3-N-cyano-N-methyl)aminopropylidene]-5H-dibenzo[a,d]cycloheptene as a yellow oil weighing typically 19.6 g.
Quantity
0.0834 mol
Type
reactant
Reaction Step One
Quantity
0.0917 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)CCC=[C:6]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH:10]=[CH:9][C:8]2[CH:17]=[CH:18][CH:19]=[CH:20][C:7]1=2.N#CBr>C1C=CC=CC=1>[CH:17]1[C:8]2[CH:9]=[CH:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[CH2:6][C:7]=2[CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0.0834 mol
Type
reactant
Smiles
CN(CCC=C1C2=C(C=CC3=C1C=CC=C3)C=CC=C2)C
Step Two
Name
Quantity
0.0917 mol
Type
reactant
Smiles
N#CBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any precipitate which
WASH
Type
WASH
Details
The filtrate, together with a benzene wash of the precipitate
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness on a steam-bath under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove excess cyanogen bromide and solvent
DISSOLUTION
Type
DISSOLUTION
Details
The residual crude cyanamide is dissolved in benzene
WASH
Type
WASH
Details
the solution is washed with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to remove any unchanged amine
CUSTOM
Type
CUSTOM
Details
The benzene solution is then evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC=CC=2CC3=C(C=CC21)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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